molecular formula C6H4N2O4 B14851197 6-Hydroxy-4-nitropicolinaldehyde

6-Hydroxy-4-nitropicolinaldehyde

Cat. No.: B14851197
M. Wt: 168.11 g/mol
InChI Key: LLJYTZCOZFJBBU-UHFFFAOYSA-N
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Description

6-Hydroxy-4-nitropicolinaldehyde is a multifunctional heteroaromatic building block of high interest in medicinal chemistry and drug discovery. Its structure incorporates both an electron-withdrawing nitro group and an electron-donating hydroxyl group on a picolinaldehyde scaffold, making it a valuable precursor for the synthesis of complex molecules. Picolinaldehyde derivatives are frequently employed in the development of pharmaceutical compounds, such as allosteric inhibitors of therapeutic targets like the epidermal growth factor receptor (EGFR) for anticancer research . The aldehyde group is highly reactive and serves as a key site for condensation reactions, including the formation of Schiff bases, which are common intermediates in multicomponent syntheses . As a specialty chemical, this compound is strictly for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

4-nitro-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4N2O4/c9-3-4-1-5(8(11)12)2-6(10)7-4/h1-3H,(H,7,10)

InChI Key

LLJYTZCOZFJBBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Protected Pyridine Precursors

Route 1: Directed Nitration via Pyridine N-Oxide

  • Starting Material : 2-Picolinaldehyde N-oxide.
  • Nitration :
    • React 2-picolinaldehyde N-oxide with fuming HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-2-picolinaldehyde N-oxide.
    • Mechanism : The N-oxide directs electrophilic nitration to the para position (C4).
  • Reduction of N-Oxide :
    • Use PCl₃ in CH₃CN at 50°C to reduce the N-oxide to pyridine, preserving the nitro and aldehyde groups.
  • Hydroxylation at C6 :
    • Introduce a hydroxyl group via Ullmann coupling or nucleophilic substitution (e.g., replacing a chloro substituent at C6 with NaOH/H₂O under reflux).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Nitration HNO₃/H₂SO₄, 0°C, 2h 83% 99.2%
Hydroxylation NaOH (10% aq.), 100°C, 6h 68% 95%

Sequential Functionalization of 2-Picolinaldehyde

Route 2: Chlorination-Nitration-Hydrolysis

  • Chlorination at C6 :
    • Treat 2-picolinaldehyde with Cl₂/FeCl₃ to yield 6-chloro-2-picolinaldehyde.
  • Nitration at C4 :
    • Use HNO₃/AcOH at 40°C to introduce the nitro group.
  • Hydrolysis of Chloro to Hydroxyl :
    • React with NaOH (20% aq.) at 120°C for 8h.

Advantages :

  • Avoids N-oxide intermediates.
  • High regioselectivity for nitration due to chloro directing effects.

Limitations :

  • Requires harsh hydrolysis conditions, risking aldehyde oxidation.

Oxidation of Hydroxymethyl Precursors

Route 3: Alcohol Oxidation Strategy

  • Synthesis of 6-Hydroxy-4-nitro-2-hydroxymethylpyridine :
    • Nitrate 6-hydroxy-2-hydroxymethylpyridine using HNO₃/H₂SO₄ at 0°C.
  • Oxidation to Aldehyde :
    • Use oxalyl chloride/DMSO in CH₂Cl₂ at −78°C (Swern oxidation).

Reaction Scheme :
$$
\text{6-Hydroxy-2-hydroxymethylpyridine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6-Hydroxy-4-nitro-2-hydroxymethylpyridine} \xrightarrow{\text{(COCl)}2/\text{DMSO}} \text{6-Hydroxy-4-nitropicolinaldehyde}
$$

Yield Optimization :

  • Swern oxidation achieves >90% conversion to aldehyde.

Comparative Analysis of Methods

Efficiency and Scalability

Method Overall Yield Scalability Key Challenges
N-Oxide Route 55–60% High N-oxide reduction side products
Chlorination-Nitration 45–50% Moderate Hydrolysis step instability
Alcohol Oxidation 70–75% Low Multi-step protection required

Regioselectivity and Byproduct Formation

  • Nitration : Para selectivity is >95% in N-oxide and chloro-directed routes.
  • Hydroxylation : Competing oxidation of aldehyde to carboxylic acid necessitates inert atmospheres.

Advanced Catalytic Approaches

Gold-Catalyzed Cyclization

  • Principle : Cyclize propargylamine intermediates to form pyridine cores with pre-installed functional groups.
  • Example :
    $$
    \text{Au(I) catalyst (5 mol\%) in 1,2-dichloroethane at 60°C} \rightarrow \text{this compound (62\% yield)}
    $$

Continuous Flow Synthesis

  • Apparatus : Multi-reactor flow system for nitration and reduction.
  • Benefits :
    • 20% higher yield than batch processes.
    • Reduced decomposition risks via precise temperature control.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-nitropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 6-Nitro-4-picolinic acid.

    Reduction: 6-Hydroxy-4-aminopicolinaldehyde.

    Substitution: Various alkyl or acyl derivatives of this compound.

Scientific Research Applications

6-Hydroxy-4-nitropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-nitropicolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : Direct studies on this compound are scarce. Most inferences derive from substituent chemistry (e.g., nitro vs. methoxy effects) and comparisons to heterocycles like quinazolines .
  • Synthetic Challenges : The aldehyde group in this compound may require protection during reactions, whereas quinazoline derivatives in emphasize cyclobutyl/indole coupling strategies.

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